2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide

Lipophilicity Drug-likeness Physicochemical profiling

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide (CAS 874467-80-8) is a differentiated 1,5-disubstituted tetrazole with an ortho-ethylphenyl substituent and N-isopropyl amide cap, delivering a calculated LogP of 3.18 and zero Rule-of-5 violations for CNS drug discovery. The ortho-ethyl group imparts steric constraint and differentiated lipophilicity vs. meta-methyl analogs, enabling OX1R/OX2R subtype selectivity profiling. Procure alongside meta-methyl analog (CAS 874467-83-1) to establish ortho-vs-meta SAR pairs. Ideal for in vitro ADME panels and orexin receptor antagonist programs targeting sleep, addiction, or feeding disorders.

Molecular Formula C14H19N5OS
Molecular Weight 305.4
CAS No. 874467-80-8
Cat. No. B2650043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide
CAS874467-80-8
Molecular FormulaC14H19N5OS
Molecular Weight305.4
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC(C)C
InChIInChI=1S/C14H19N5OS/c1-4-11-7-5-6-8-12(11)19-14(16-17-18-19)21-9-13(20)15-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,20)
InChIKeyBALIASSWEHQZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(2-Ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide (CAS 874467-80-8): Procurement-Relevant Chemical Profile


2-[1-(2-Ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide (CAS 874467-80-8) is a 1,5-disubstituted tetrazole featuring a 5-sulfanylacetamide linkage and an N-isopropyl amide terminus. Its molecular formula is C14H19N5OS with a monoisotopic mass of 305.131 Da . The compound belongs to the 1-substituted-5-alkylsulfanyl-1H-tetrazole class, a scaffold recognized for metabolic stability and hydrogen-bonding capacity [1]. The ortho-ethyl substituent on the N1-phenyl ring distinguishes it from common methyl- or unsubstituted-phenyl analogs, imparting differentiated lipophilicity (ACD/LogP 3.18) and steric profile . This compound has been claimed within the Markush structure of tetrazole-based orexin receptor antagonist patents (WO2009150614), establishing its relevance in neuroscience drug discovery programs [1].

Why Generic Substitution Fails for 2-[1-(2-Ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide: Structural Differentiation from In-Class Analogs


Within the 1-substituted-5-sulfanyltetrazole acetamide class, the N1-aryl substituent and the amide terminus are the primary drivers of differential target engagement, physicochemical behavior, and metabolic fate [1]. The target compound carries an ortho-ethyl group on the N1-phenyl ring and an N-isopropyl amide—a combination that is not redundant with the more common meta-methyl (CAS 874467-83-1) or ortho-unsubstituted analogs. Replacing the ortho-ethyl with a meta-methyl reduces calculated lipophilicity by approximately 0.6 logP units and eliminates the steric constraint imposed by ortho substitution, which can alter the dihedral angle between the phenyl and tetrazole rings and consequently shift binding pose in receptors such as the orexin receptors [1][2]. Similarly, changing the N-isopropyl amide to an N-allyl amide (CAS 878701-95-2) introduces a reactive alkenyl group that alters both metabolic soft-spot profile and hydrogen-bonding geometry [2]. These structural differences produce non-interchangeable pharmacological and physicochemical profiles, making generic substitution scientifically invalid without head-to-head comparative data [1].

Quantitative Differentiation Evidence for 2-[1-(2-Ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide vs. Closest Analogs


Lipophilicity Differentiation: ACD/LogP of Ortho-Ethyl vs. Meta-Methyl Analog

The ortho-ethyl substituent on the N1-phenyl ring of the target compound elevates its calculated lipophilicity (ACD/LogP = 3.18) compared to the meta-methyl analog 2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide (XLogP3-AA = 2.6) [1]. This 0.58 logP unit increase corresponds to an approximately 3.8-fold higher predicted octanol-water partition coefficient, indicating greater membrane permeability potential but also potentially higher metabolic clearance risk. The ortho-ethyl group additionally introduces steric hindrance that may reduce susceptibility to N-dealkylation at the tetrazole N1-aryl bond compared to less hindered analogs [2].

Lipophilicity Drug-likeness Physicochemical profiling

Structural Distinction: Ortho-Ethyl Steric Effect on Tetrazole-Phenyl Dihedral Angle

The ortho-ethyl substituent on the N1-phenyl ring imposes torsional constraint on the phenyl-tetrazole bond, increasing the dihedral angle relative to the unsubstituted or meta-substituted analogs. In the ortho-unsubstituted comparator 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-isopropylacetamide, the phenyl and tetrazole rings can adopt a near-coplanar geometry maximizing π-conjugation [1]. The ortho-ethyl group disrupts this conjugation, altering the electron density distribution on the tetrazole ring and potentially modifying hydrogen-bond acceptor strength at N3 and N4 positions. This steric effect is absent in the meta-methyl analog (CAS 874467-83-1), which retains near-planar geometry [1][2]. In the orexin receptor antagonist patent WO2009150614, ortho-substituted phenyl tetrazoles (including 2,3-dimethylphenyl and 2-ethyl-6-methylphenyl variants) were specifically claimed, suggesting that ortho substitution influences receptor binding pose [2].

Conformational analysis Structure-activity relationship Molecular recognition

Patent Context: Orexin Receptor Antagonist Scaffold with Ortho-Substituted Phenyl Preference

Patent WO2009150614A1, titled 'Tetrazole Compounds as Orexin Receptor Antagonists,' explicitly claims 1-substituted-5-sulfanyltetrazole acetamides where the N1-aryl substituent includes ortho-substituted phenyl variants such as 2,3-dimethylphenyl and 2-ethyl-6-methylphenyl [1]. The target compound (2-ethylphenyl, N-isopropyl) falls within this claimed chemical space. The patent establishes that tetrazole compounds of this general formula are non-peptide antagonists of human orexin receptors, with potential utility in sleep disorders, neurological and psychiatric diseases [1]. The ortho substitution pattern on the N1-phenyl ring appears in multiple exemplified sub-genera, suggesting that steric bulk at the ortho position is a recognized SAR feature within this chemotype [1]. While specific IC50 data for the target compound is not disclosed in the patent, the structural inclusion within the Markush claims confirms its relevance as an orexin receptor modulator scaffold [1].

Orexin receptor Neuroscience Sleep disorders Patent SAR

Water Solubility and Drug-Likeness: Ortho-Ethyl vs. Meta-Methyl Analog Comparison

The target compound's estimated water solubility of 370.8 mg/L (WSKOW v1.41, based on estimated Log Kow of 1.74) is balanced by its moderate lipophilicity (ACD/LogD pH 7.4 = 1.97), yielding a Rule-of-Five compliant profile with zero violations . The meta-methyl analog (CAS 874467-83-1) has a lower molecular weight (291.37 vs. 305.40 Da) and one fewer rotatable bond (5 vs. 6), which may favor passive permeability but reduces the compound's capacity for specific hydrophobic interactions [1]. The target compound's polar surface area (98 Ų) and hydrogen bond acceptor count (6) are identical to in-class analogs with the same tetrazole-sulfanyl-acetamide core, but the additional methylene unit from the ortho-ethyl group increases molecular volume (239.8 cm³) and polarizability (34.2 × 10⁻²⁴ cm³) [2]. This modest increase in molecular bulk may enhance van der Waals contacts in hydrophobic binding pockets without sacrificing aqueous solubility below acceptable thresholds .

Aqueous solubility Drug-likeness Bioavailability prediction

Class-Level Biological Precedent: Sulfanyl-Tetrazole Acetamides as Antimicrobial and Antitubercular Scaffolds

The 5-sulfanyl-tetrazole acetamide scaffold has demonstrated validated biological activity in published studies. A series of 2-(tetrazol-5-yl)sulfonylacetamides (oxidized sulfur analogs) exhibited in vitro MIC90 values of 1.25 μg/mL against Mycobacterium tuberculosis, with favorable physicochemical and metabolic properties [1]. Separately, 1-substituted-5-[(3,5-dinitrobenzyl)sulfanyl]-1H-tetrazoles showed selective antitubercular activity against drug-susceptible and multidrug-resistant mycobacteria with low mammalian cytotoxicity (IC50 > 30 μM) [2]. While the target compound has not been directly evaluated in these specific assays, its structural congruence with the active sulfanyl-tetrazole pharmacophore—differing only in the N1-aryl substituent and amide terminus—positions it as a viable candidate for antimicrobial screening [3]. The ortho-ethyl substituent may confer differentiated antibacterial spectrum or resistance profile compared to the simpler phenyl or methylphenyl analogs used in published studies [3].

Antimicrobial Antitubercular Tetrazole SAR Scaffold repurposing

Application Scenarios for 2-[1-(2-Ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide Based on Evidence


Neuroscience Drug Discovery: Orexin Receptor Antagonist Screening Library Component

Based on its structural alignment with the Markush claims in patent WO2009150614, this compound is directly applicable as a screening candidate in orexin receptor antagonist programs targeting sleep disorders, addiction, or feeding behavior [1]. The ortho-ethyl substituent provides a differentiated steric profile compared to the more common ortho-methyl or ortho-unsubstituted tetrazole analogs, enabling exploration of steric effects on OX1R/OX2R subtype selectivity [1]. Procure this compound alongside its meta-methyl analog (CAS 874467-83-1) to establish an ortho-vs-meta substitution SAR pair. Its predicted LogP of 3.18 and zero Rule-of-5 violations support CNS penetration potential, making it suitable for in vivo efficacy studies following in vitro potency confirmation .

Antimicrobial Lead Identification: Sulfanyl-Tetrazole Scaffold Expansion with Ortho-Ethyl Modification

The demonstrated antitubercular activity of sulfonyl-tetrazole acetamides (MIC90 = 1.25 μg/mL against M. tuberculosis) and the selective antimycobacterial activity of 1-substituted-5-sulfanyl tetrazoles provide a strong class-level rationale for evaluating this compound in antimicrobial assays [2][3]. The thioether (S) linker in the target compound, as opposed to the oxidized sulfonyl (SO₂) in the most potent reported analogs, represents a distinct oxidation state that may affect target engagement kinetics and metabolic stability [2]. The ortho-ethyl group may further modulate antibacterial spectrum compared to the 3,5-dinitrobenzyl-substituted or unsubstituted phenyl tetrazole analogs in the literature [3].

Physicochemical and ADME Profiling: Ortho-Alkyl Substitution Effect on Tetrazole-Containing Drug Candidates

The compound's well-characterized predicted physicochemical properties (LogP 3.18, LogD 1.97, PSA 98 Ų, water solubility 370.8 mg/L) position it as a useful tool compound for studying the impact of ortho-alkyl substitution on the ADME behavior of tetrazole-containing drug candidates. Its ortho-ethyl group provides a single-methylene extension relative to the ortho-methyl analog, enabling precise quantification of the incremental effect of alkyl chain length on metabolic stability, plasma protein binding, and CYP450 inhibition. Procurement for in vitro ADME panels (microsomal stability, CYP inhibition, plasma protein binding, Caco-2 permeability) alongside the meta-methyl and ortho-unsubstituted comparators will generate valuable SAR data for medicinal chemistry programs .

Chemical Biology Tool: Tetrazole-Containing Probe for Target Engagement Studies

The tetrazole ring is a well-established carboxylic acid bioisostere with enhanced metabolic stability and hydrogen-bonding capacity [4]. This compound, with its sulfanyl-acetamide linker and ortho-ethylphenyl substituent, can serve as a core scaffold for developing chemical probes targeting enzymes or receptors that recognize carboxylate-containing ligands [4]. The N-isopropyl amide provides a metabolically stable cap group that resists hydrolytic cleavage compared to primary amides. The ortho-ethyl group offers a hydrophobic anchor point that can be further derivatized (e.g., via electrophilic aromatic substitution) to introduce reporter tags (fluorophores, biotin) for target engagement studies without altering the core pharmacophore .

Quote Request

Request a Quote for 2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.